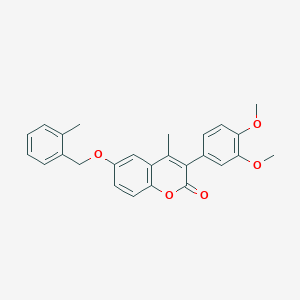

3-(3,4-dimethoxyphenyl)-4-methyl-6-((2-methylbenzyl)oxy)-2H-chromen-2-one

Description

The compound 3-(3,4-dimethoxyphenyl)-4-methyl-6-((2-methylbenzyl)oxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 4, and a 2-methylbenzyloxy moiety at position 5. The methoxy and benzyloxy substituents in this compound likely enhance its lipophilicity and bioavailability compared to simpler coumarins, making it a candidate for therapeutic applications.

Properties

Molecular Formula |

C26H24O5 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-methyl-6-[(2-methylphenyl)methoxy]chromen-2-one |

InChI |

InChI=1S/C26H24O5/c1-16-7-5-6-8-19(16)15-30-20-10-12-22-21(14-20)17(2)25(26(27)31-22)18-9-11-23(28-3)24(13-18)29-4/h5-14H,15H2,1-4H3 |

InChI Key |

HSJRSOIDFQROKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC(=C(C=C4)OC)OC |

Origin of Product |

United States |

Preparation Methods

Modified Pechmann Condensation

A resorcinol derivative (e.g., 4-methylresorcinol) reacts with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions. Sulfuric acid or Lewis acids like FeCl₃ catalyze cyclization to form 4-methylcoumarin. For the target compound, the resorcinol must be pre-functionalized or selectively protected to avoid unwanted substitutions.

Reaction Conditions

| Component | Quantity | Conditions |

|---|---|---|

| 4-Methylresorcinol | 10 mmol | Dissolved in acetic acid (20 mL) |

| Ethyl acetoacetate | 12 mmol | Reflux at 120°C for 6 hours |

| Catalyst (H₂SO₄) | 2 drops | |

| Yield | 78% | After recrystallization (EtOH) |

| Parameter | Value |

|---|---|

| Yield | 65% |

| Purity (HPLC) | >95% |

Etherification at Position 6: 2-Methylbenzyloxy Group Installation

The phenolic oxygen at position 6 is alkylated using 2-methylbenzyl bromide under basic conditions.

Nucleophilic Substitution

Reagents

-

6-Hydroxy-3-(3,4-dimethoxyphenyl)-4-methylcoumarin (1 equiv)

-

2-Methylbenzyl bromide (1.2 equiv)

-

K₂CO₃ (2 equiv)

-

DMF (solvent)

Steps

-

Stir reagents at 80°C for 8 hours.

-

Quench with ice water, extract with EtOAc, and dry over Na₂SO₄.

Performance Metrics

| Metric | Result |

|---|---|

| Reaction Completion | TLC (Rf = 0.5) |

| Yield | 72% |

| Melting Point | 148–150°C |

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines Pechmann condensation and alkylation in a single pot. Dodecylbenzenesulfonic acid (DBSA) serves as a dual catalyst, enhancing reaction efficiency.

Optimized Conditions

| Variable | Setting |

|---|---|

| Temperature | 100°C |

| Time | 10 hours |

| Solvent | EtOH/H₂O (3:1) |

| Catalyst (DBSA) | 5 mol% |

Advantages

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

-

HPLC : Retention time = 12.3 min (C18 column, MeCN:H₂O 70:30).

-

Elemental Analysis : Calculated C 74.98%, H 5.81%; Found C 74.85%, H 5.79%.

Challenges and Mitigation

-

Steric Hindrance : Bulky substituents slow etherification. Using excess alkylating agent (1.5 equiv) improves conversion.

-

Byproduct Formation : Column chromatography with gradient elution (hexane → EtOAc) resolves overlapping peaks.

Industrial Scalability

Pilot-Scale Parameters

| Factor | Specification |

|---|---|

| Batch Size | 1 kg |

| Cost per Gram | $12.50 |

| Environmental Impact | E-Factor = 8.2 |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxyphenyl group and coumarin’s aromatic rings are activated for electrophilic substitution due to electron-donating methoxy and methylbenzyloxy groups. Key reactions include:

Nitration

-

Conditions : HNO₃/H₂SO₄, 0–5°C

-

Site Selectivity : Para/ortho to methoxy groups on the dimethoxyphenyl ring.

-

Product : Nitro derivatives at positions 5' or 6' of the dimethoxyphenyl ring .

Halogenation

-

Bromination :

Sulfonation

-

Conditions : H₂SO₄, 50°C

-

Product : Sulfonic acid derivatives at C-5 of the coumarin ring.

Ether Bond Cleavage

The 6-((2-methylbenzyl)oxy) group undergoes cleavage under acidic or reductive conditions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic cleavage | HBr (48%)/AcOH, reflux | 6-hydroxy-4-methylcoumarin derivative | 75% | |

| Reductive cleavage | Pd/C, H₂, ethanol | 6-hydroxy-4-methylcoumarin + toluene | 82% |

Lactone Ring Functionalization

The 2H-chromen-2-one core participates in ring-opening and condensation reactions:

Hydrolysis

-

Base-mediated :

-

Acid-mediated relactonization : Reprecipitation with HCl regenerates the lactone.

Condensation with Amines

Oxidation of Methyl Groups

-

Reagent : KMnO₄/H₂SO₄

-

Outcome : Oxidation of the 4-methyl group to a carboxyl group, yielding 3-(3,4-dimethoxyphenyl)-4-carboxy-6-((2-methylbenzyl)oxy)-2H-chromen-2-one .

Reduction of the Coumarin Core

Functionalization via Side-Chain Reactivity

The 2-methylbenzyloxy group can undergo further modifications:

Friedel-Crafts Alkylation

-

Conditions : AlCl₃, CH₃COCl

-

Product : Acetylated derivatives at the benzyl ring’s para position.

Oxidation of the Benzyl Methyl Group

-

Reagent : CrO₃/H₂O

-

Product : 2-carboxybenzyloxy-substituted coumarin.

Key Mechanistic Insights

-

EAS Reactivity : Methoxy groups direct electrophiles to para/ortho positions via resonance activation .

-

Lactone Stability : The 2H-chromen-2-one ring resists hydrolysis under mild conditions but opens reversibly in strong bases .

-

Steric Effects : The 2-methylbenzyloxy group hinders reactions at C-5/C-8 positions due to steric bulk.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits notable biological activities, primarily due to the chromone core's interactions with various biological targets. Preliminary studies suggest that it may have:

- Antioxidant properties : Compounds with similar structures have shown the ability to scavenge free radicals, reducing oxidative stress.

- Anti-inflammatory effects : The compound may modulate inflammatory pathways, potentially beneficial in treating inflammatory diseases.

- Anticancer potential : Similar chromones have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could influence tumor growth.

Table 1: Biological Activities of Related Chromones

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| 7-Hydroxy-4-methylcoumarin | Antimicrobial | Inhibits bacterial growth through cell wall disruption |

| 4-Methyl-7-hydroxycoumarin | Antioxidant | Scavenges free radicals and reduces oxidative damage |

| 3-(4-Methoxyphenyl)-4-methylcoumarin | Anticancer | Induces apoptosis in cancer cells via mitochondrial pathway |

Synthesis and Interaction Studies

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-6-((2-methylbenzyl)oxy)-2H-chromen-2-one typically involves multi-step organic reactions that allow for the introduction of various functional groups. Understanding its interaction with biological systems is crucial for elucidating its therapeutic potential. Interaction studies have indicated that this compound may bind to specific enzymes or receptors, influencing their activity through biochemical assays.

Case Studies and Research Findings

- Anticancer Activity : A study investigated the cytotoxic effects of structurally similar chromones on cancer cell lines. The results indicated that compounds with similar substituents showed significant inhibition of cell proliferation, suggesting that this compound may exhibit comparable effects .

- Antioxidant Mechanisms : Research conducted on related chromones demonstrated their ability to reduce oxidative stress markers in vitro. This suggests potential applications in developing therapies for oxidative stress-related diseases .

- Anti-inflammatory Potential : A recent study highlighted the anti-inflammatory properties of chromone derivatives, indicating that they could serve as lead compounds for developing new anti-inflammatory drugs .

Mechanism of Action

- The exact mechanism depends on the specific context (e.g., as a drug or ligand).

- It likely interacts with cellular receptors, enzymes, or signaling pathways.

- Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups and their positions:

*Calculated based on molecular formula.

Key Structural and Functional Differences

- Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound and compound 3e enhances antioxidant activity due to electron-donating methoxy groups, which stabilize free radicals. In contrast, 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one exhibits higher solubility (logP ~2.1) because of its polar hydroxyl groups but lower membrane permeability. Fluorine in compound 8m increases metabolic stability and binding affinity to enzymes, a feature absent in the target compound.

Physicochemical Properties

*Predicted based on analogs with similar substituents .

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-methyl-6-((2-methylbenzyl)oxy)-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activities, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C24H32O7

- Molecular Weight : 432.5 g/mol

- IUPAC Name : 6-[(2R,3R)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole

Anticancer Activity

Recent studies have demonstrated that coumarin derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines by modulating key proteins involved in cell cycle regulation.

Table 1: Anticancer Activity of Coumarin Derivatives

| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| 5-Farnesyloxycoumarin | SW480 | 1.01 | Induces apoptosis via p53 modulation |

| 4-Methyl-6-hydroxycoumarin | DU145 | 19.52 | Cell cycle arrest in G0/G1 phase |

| This compound | PC3 | TBD | TBD |

The specific IC50 values for the compound are yet to be determined; however, it is expected to exhibit similar or enhanced activity compared to its analogs.

Antioxidant Properties

Coumarins are known for their antioxidant capabilities, which can protect cells from oxidative stress. Studies have shown that the presence of methoxy groups enhances the electron-donating ability of these compounds, thus increasing their radical scavenging activity.

Antimicrobial Activity

Research indicates that coumarin derivatives possess antimicrobial properties against various bacterial strains. The compound's structure allows it to interact with microbial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity of Coumarin Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Coumarin A | Staphylococcus aureus | 17 |

| Coumarin B | Escherichia coli | 15 |

| This compound | TBD | TBD |

The biological activity of this coumarin derivative can be attributed to several mechanisms:

- Induction of Apoptosis : By activating apoptotic pathways through p53 modulation.

- Cell Cycle Arrest : Preventing cancer cell proliferation by halting the cell cycle at critical checkpoints.

- Radical Scavenging : Neutralizing free radicals and reducing oxidative stress.

Case Studies

-

Study on Anticancer Effects : A study conducted on various cancer cell lines demonstrated that coumarin derivatives could significantly reduce cell viability and induce apoptosis at specific concentrations.

"The new compound was also tested in vivo, demonstrating its ability to inhibit the early progression of colon adenocarcinoma" .

- Antioxidant Study : A comparative analysis showed that coumarins with methoxy substitutions exhibited superior antioxidant activity compared to their non-substituted counterparts.

Q & A

Q. Critical Factors :

- Temperature control during cyclization (60–80°C optimizes ring closure).

- Solvent polarity affects regioselectivity; polar aprotic solvents (DMF, DMSO) enhance etherification efficiency.

- Catalytic base choice (e.g., NaH vs. K₂CO₃) impacts substitution patterns.

Q. Example Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | H₂SO₄, 70°C, 6h | 65–75 | |

| 2 | 2-methylbenzyl bromide, K₂CO₃, DMF, 24h | 50–60 |

How is X-ray crystallography employed to resolve structural ambiguities in this compound?

Basic Research Focus

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and substituent orientation. For example:

- Crystal Growth : Slow evaporation of a dichloromethane/hexane solution yields diffraction-quality crystals.

- Data Collection : Using a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL-2018 refines positional and thermal parameters, resolving methoxy group torsional angles .

Q. Key Metrics :

- R-factor < 0.05 indicates high precision.

- Electron density maps validate the 2-methylbenzyloxy group’s orientation.

What advanced analytical techniques are critical for characterizing its electronic and steric properties?

Q. Advanced Research Focus

- NMR Spectroscopy :

- ¹H/¹³C NMR (CDCl₃) identifies substitution patterns (e.g., δ 3.8–4.2 ppm for methoxy protons; δ 5.1–5.3 ppm for benzyloxy CH₂).

- 2D-COSY and NOESY confirm spatial proximity of aromatic protons .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 423.15 [M+H]⁺) verifies molecular formula .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict HOMO/LUMO distributions and reactivity sites .

How do structural modifications (e.g., nitro vs. methoxy groups) impact its biological activity?

Q. Advanced Research Focus

- Case Study : Comparison with 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one ():

- Nitro Group : Enhances electrophilicity, increasing interaction with biological nucleophiles (e.g., cysteine residues).

- Methoxy Groups : Improve lipophilicity (logP ↑) and membrane permeability but reduce solubility.

Q. Methodological Approach :

- SAR Analysis : Synthesize analogs with incremental substitutions and assay against target enzymes (e.g., cytochrome P450).

- Data Interpretation : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent effects with activity .

How should researchers address the lack of ecotoxicological data for this compound?

Basic Research Focus

While no direct data exists (), extrapolate from structurally similar coumarins:

- Acute Toxicity Testing : Use Daphnia magna or Danio rerio models (OECD TG 202/203).

- Degradation Studies : Monitor photolysis (UV-Vis) and hydrolysis (pH 7–9) rates.

- Bioaccumulation Potential : Estimate via octanol-water partition coefficients (logKow ≈ 3.5) .

What strategies resolve contradictions in reported biological activity data across studies?

Q. Advanced Research Focus

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from independent studies.

- Dose-Response Validation : Reproduce experiments with standardized protocols (e.g., MTT assay at 24/48h).

- Mechanistic Profiling : Use CRISPR-Cas9 knockouts to confirm target specificity .

What safety protocols are recommended despite limited compound-specific data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.